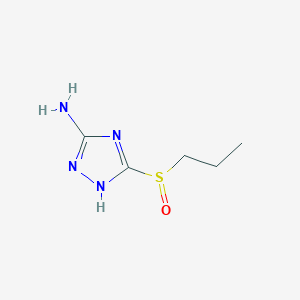![molecular formula C23H22ClN3O2 B2970383 1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1797861-05-2](/img/structure/B2970383.png)
1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 3-(pyridin-2-yloxy)benzoyl group. Its molecular formula is C21H20ClN3O2.
作用机制
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating a broad range of potential targets for this compound.
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, including cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Biochemical Pathways
Given the broad range of biological activities associated with piperazine derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Result of Action
Piperazine derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could have diverse effects at the molecular and cellular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide The 5-chloro-2-methylphenyl group can be introduced via a nucleophilic substitution reaction using 5-chloro-2-methylphenyl halide and the piperazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
1-(5-chloro-2-methylphenyl)piperazine: A simpler analog with similar structural features but lacking the 3-(pyridin-2-yloxy)benzoyl group.
4-(3-(pyridin-2-yloxy)benzoyl)piperazine: Another analog with the piperazine ring substituted with the 3-(pyridin-2-yloxy)benzoyl group but lacking the 5-chloro-2-methylphenyl group.
Uniqueness
1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is unique due to the presence of both the 5-chloro-2-methylphenyl and 3-(pyridin-2-yloxy)benzoyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-17-8-9-19(24)16-21(17)26-11-13-27(14-12-26)23(28)18-5-4-6-20(15-18)29-22-7-2-3-10-25-22/h2-10,15-16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXPMADTJFKTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
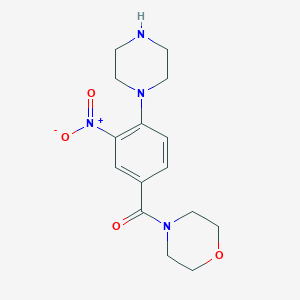
![N-[cyano(2,4-difluorophenyl)methyl]-2-(propane-2-sulfonyl)propanamide](/img/structure/B2970303.png)
![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2970304.png)
![N-(3-acetylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2970305.png)
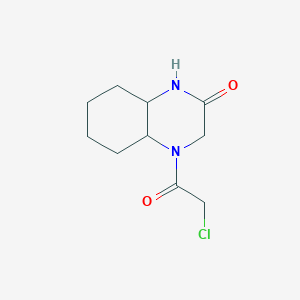
![3-allyl-9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970308.png)
![7-ethynyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2970309.png)
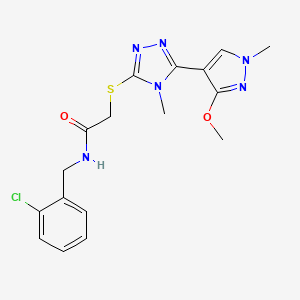
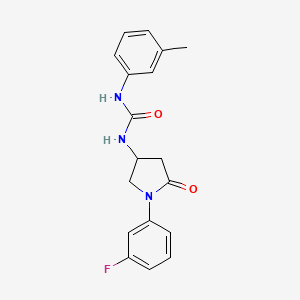
![tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2970315.png)
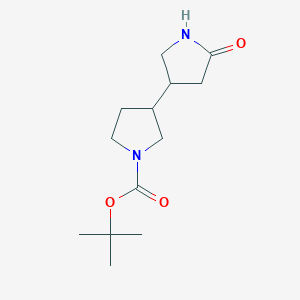
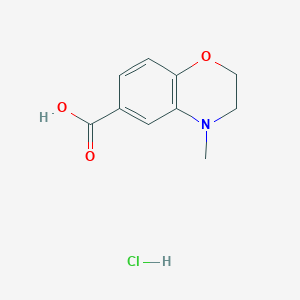
![N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2970321.png)
